molecular formula C10H10N4O B2491736 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile CAS No. 136773-45-0

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile

Cat. No.: B2491736
CAS No.: 136773-45-0
M. Wt: 202.217
InChI Key: XFEAYEHJPXRGFS-RMKNXTFCSA-N
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Description

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile is an organic compound that features both hydrazino and amino groups attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile typically involves the reaction of benzoylhydrazine with an appropriate acrylonitrile derivative under controlled conditions. One common method involves the condensation of benzoylhydrazine with 3-aminoacrylonitrile in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile involves its interaction with specific molecular targets. The hydrazino and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile is unique due to the combination of its hydrazino and amino groups attached to an acrylonitrile backbone. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEAYEHJPXRGFS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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